

Spectroscopic Analysis of 4-Methyl-1-hexene: A Technical Guide

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Compound of Interest

Compound Name: 4-Methyl-1-hexene

Cat. No.: B165699

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This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **4-methyl-1-hexene**. It is intended for researchers, scientists, and professionals in drug development and chemical analysis who require detailed spectral information and standardized experimental protocols.

Spectral Data Summary

The following sections present the key spectral data for **4-methyl-1-hexene** (CAS No: 3769-23-1), a colorless liquid with the molecular formula C_7H_{14} and a molecular weight of 98.19 g/mol. [\[1\]](#)[\[2\]](#)[\[3\]](#) The data is organized into tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~5.75	ddt	1H	H-2 (CH)
~4.95	m	2H	H-1 (=CH ₂)
~2.05	t	2H	H-3 (-CH ₂ -)
~1.55	m	1H	H-4 (CH)
~1.30	m	2H	H-5 (-CH ₂ -)
~0.88	d	3H	H-7 (-CH ₃)
~0.86	t	3H	H-6 (-CH ₃)

Data interpreted from publicly available spectra. Actual values may vary depending on solvent and instrument frequency.

¹³C NMR Spectral Data[4]

Chemical Shift (δ) ppm	Carbon Assignment
139.3	C-2 (=CH)
114.3	C-1 (=CH ₂)
38.9	C-3 (-CH ₂ -)
35.9	C-4 (-CH-)
29.3	C-5 (-CH ₂ -)
19.3	C-7 (-CH ₃)
11.5	C-6 (-CH ₃)

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3077	Medium	=C-H stretch (alkene)
2960-2870	Strong	C-H stretch (alkane)
~1642	Medium	C=C stretch (alkene)
~1465	Medium	C-H bend (alkane)
~993 & ~910	Strong	=C-H bend (alkene, out-of-plane)

Data sourced from the NIST Chemistry WebBook and interpreted from typical values for alkene functional groups.[\[5\]](#)[\[6\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization.

Electron Ionization (EI) Mass Spectral Data

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Assignment
98	~5	[M] ⁺ (Molecular Ion)
69	~30	[M - C ₂ H ₅] ⁺
57	~75	[M - C ₃ H ₅] ⁺
56	~60	[M - C ₃ H ₆] ⁺
41	100	[C ₃ H ₅] ⁺ (Base Peak)
29	~45	[C ₂ H ₅] ⁺

Data sourced from the NIST Mass Spectrometry Data Center.[\[1\]](#)[\[2\]](#) The fragmentation pattern is consistent with the structure of **4-methyl-1-hexene**.

Experimental Protocols

The following protocols describe standard methodologies for acquiring the spectral data presented above.

NMR Spectroscopy (^1H and ^{13}C)

Sample Preparation:

- A small quantity of **4-methyl-1-hexene** (typically 5-25 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3).
- A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the solution to calibrate the chemical shift scale to 0 ppm.
- The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

- The NMR tube is placed into the spectrometer's magnet.[\[7\]](#)
- The magnetic field is shimmed to achieve homogeneity.
- For ^1H NMR, a 1D proton experiment is performed. Key parameters include a 30-45° pulse angle and a sufficient relaxation delay (typically 1-5 seconds) to allow for full magnetization recovery between pulses.[\[8\]](#)
- For ^{13}C NMR, a proton-decoupled experiment is typically run to simplify the spectrum to single lines for each unique carbon.[\[9\]](#) Due to the low natural abundance of ^{13}C , a larger number of scans is required compared to ^1H NMR to achieve an adequate signal-to-noise ratio.[\[9\]](#)
- The resulting Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

- As **4-methyl-1-hexene** is a liquid, the simplest method is to run a "neat" spectrum.[10]
- One to two drops of the pure liquid are placed onto the surface of one salt plate (e.g., NaCl or KBr).[10][11]
- A second salt plate is carefully placed on top, creating a thin liquid film between the plates. [11] The plates should be handled by their edges to avoid contamination.[11]
- Alternatively, for modern FT-IR spectrometers with an Attenuated Total Reflectance (ATR) accessory, a single drop of the liquid is placed directly onto the ATR crystal.[12]

Data Acquisition:

- A background spectrum of the empty instrument (or clean salt plates/ATR crystal) is collected first. This is automatically subtracted from the sample spectrum.[13]
- The prepared sample (sandwiched plates or on the ATR crystal) is placed in the spectrometer's sample holder.[11]
- The infrared spectrum is recorded, typically over the range of 4000 to 600 cm^{-1} .[13]
- After analysis, the salt plates or ATR crystal are cleaned with a dry, volatile organic solvent like acetone and returned to storage.[10][11]

Mass Spectrometry (GC-MS)

For a volatile compound like **4-methyl-1-hexene**, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.[14][15]

Sample Preparation and Introduction:

- A dilute solution of **4-methyl-1-hexene** is prepared in a volatile solvent (e.g., hexane or dichloromethane).
- A small volume (typically 1 μL) of the solution is injected into the gas chromatograph's heated injection port.

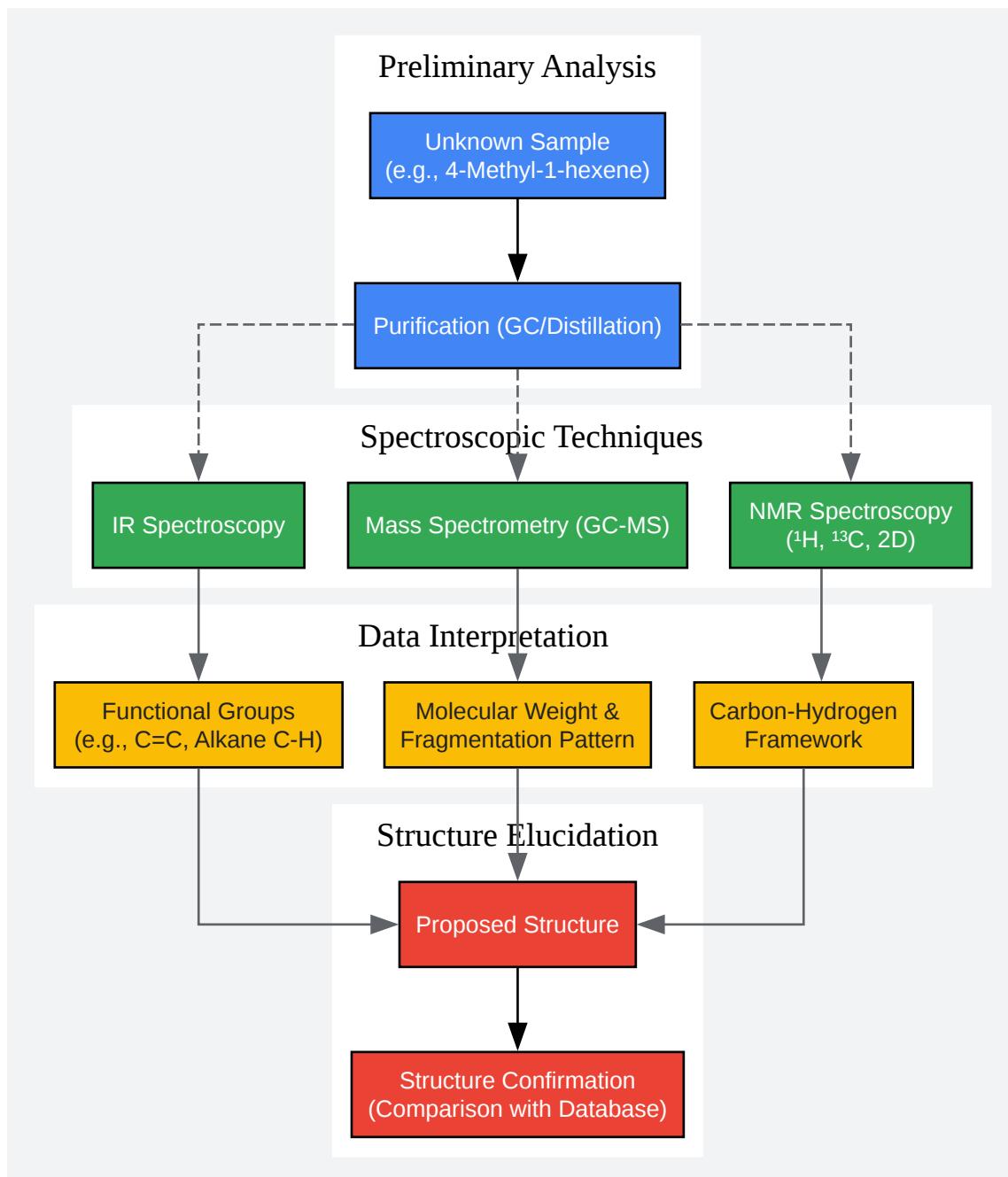
- The sample is vaporized and carried by an inert carrier gas (e.g., helium) onto the GC column.

Data Acquisition:

- The components of the sample are separated based on their boiling points and interactions with the column's stationary phase as they pass through the GC column.
- As **4-methyl-1-hexene** elutes from the column, it enters the mass spectrometer's ion source.
- In the ion source (typically using Electron Ionization, EI), the molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.
- The resulting positively charged ions (the molecular ion and various fragments) are accelerated into a mass analyzer (e.g., a quadrupole).
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic identification of an unknown organic compound such as **4-methyl-1-hexene**.

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Caption: Workflow for Spectroscopic Identification of an Organic Compound.

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